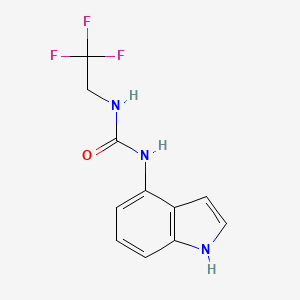![molecular formula C25H21N5O3S B2557475 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031625-02-1](/img/no-structure.png)
3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a novel triazole-pyrimidine hybrid . It’s part of a series of compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a series of reactions. The compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with 2-, 3- and 4-methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include acylation and cyclization . The synthesized compounds were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized a series of [1,2,4]-triazole derivatives bearing amino acid moieties using green chemistry conditions and lemon juice as an acidic catalyst .
Antimicrobial Activity
Combination Therapy
Wirkmechanismus
The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-(methylthio)benzylamine with 3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(methylthio)benzylamine", "3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride" ], "Reaction": [ "Add 4-(methylthio)benzylamine to a solution of 3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride in a suitable solvent such as dichloromethane or acetonitrile.", "Add a base such as triethylamine or sodium carbonate to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS-Nummer |
1031625-02-1 |
Produktname |
3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molekularformel |
C25H21N5O3S |
Molekulargewicht |
471.54 |
IUPAC-Name |
3-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3S/c1-33-18-8-5-16(6-9-18)22-23-27-25(32)20-12-7-17(13-21(20)30(23)29-28-22)24(31)26-14-15-3-10-19(34-2)11-4-15/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
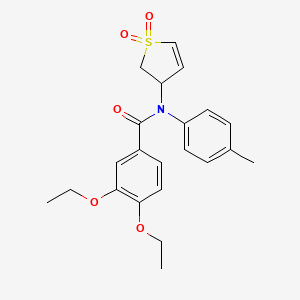
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)


![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)
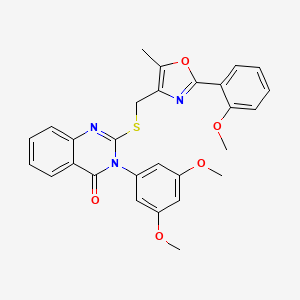
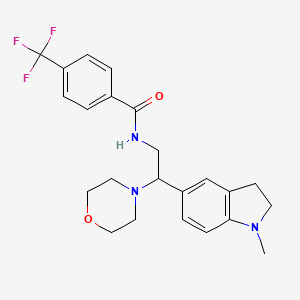
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2557408.png)

![1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2557410.png)
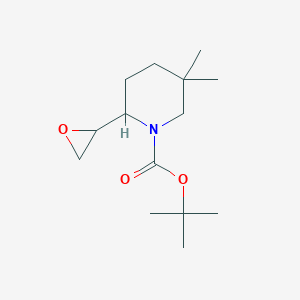
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indazol-3-yl)methanone](/img/structure/B2557414.png)
